Loroglossin

Catalog No.
S533578
CAS No.
58139-22-3
M.F
C34H46O18
M. Wt
742.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loroglossin

CAS Number

58139-22-3

Product Name

Loroglossin

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1

InChI Key

QABASLXUKXNHMC-PIFIRMJRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Loroglossin; Loroglossine;

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Loroglossin is 742.2684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Loroglossin is a highly specialized bibenzyl glycoside and a 2-isobutyltartrate derivative primarily isolated from Orchidaceae species such as Gymnadenia conopsea and Dactylorhiza hatagirea [1]. As a premium analytical reference standard, it is characterized by its central tartrate ester core linking two glucosyloxybenzyl moieties[1]. In procurement and laboratory workflows, Loroglossin is primarily utilized for the rigorous quality control, chemotaxonomic authentication, and multi-component chromatographic fingerprinting of traditional herbal medicines [2]. Its well-defined UV absorption (typically monitored at 210–255 nm) and predictable mass spectrometric fragmentation make it an indispensable baseline material for standardizing complex botanical matrices and differentiating genuine medicinal materials from adulterants [2].

Substituting Loroglossin with closely related in-class reference standards—such as Militarine, Dactylorhin A, or Gastrodin—compromises analytical resolution and botanical authentication [1]. While Militarine shares a similar glucosyloxybenzyl ester structure, it possesses a 2-isobutylmalate core rather than Loroglossin’s more highly oxygenated 2-isobutyltartrate core [1]. This structural variance fundamentally alters chromatographic retention times, ionization efficiencies, and MS/MS precursor-to-product ion transitions [2]. Consequently, using a generic substitute or a crude extract fails to provide the exact calibration curve required for quantifying the specific chemotaxonomic markers of the Gymnadenia-Dactylorhiza lineage, risking regulatory non-compliance and the misidentification of potentially toxic adulterants[2].

Distinct Chromatographic Fingerprinting and Marker Specificity vs. Militarine

In multi-component HPLC-DAD-MS analysis of Gymnadenia conopsea rhizomes, Loroglossin demonstrates distinct chromatographic resolution from its closest structural analog, Militarine [1]. Because Loroglossin contains a 2,3-dihydroxy-2-isobutylsuccinate (tartrate) core compared to Militarine's 2-hydroxy-2-isobutylsuccinate (malate) core, their polarity and elution profiles differ significantly under reverse-phase gradient conditions[1]. Loroglossin consistently elutes as a distinct, quantifiable peak separate from Dactylorhin A and Militarine, enabling baseline separation [1].

Evidence DimensionChromatographic separation and structural core
Target Compound DataLoroglossin (2,3-dihydroxy-2-isobutylsuccinate core; distinct early-mid elution peak)
Comparator Or BaselineMilitarine (2-hydroxy-2-isobutylsuccinate core; later elution peak)
Quantified DifferenceComplete baseline separation of Loroglossin and Militarine in standardized HPLC-DAD-MS protocols
ConditionsReverse-phase HPLC-DAD-MS using gradient elution

Procuring the exact Loroglossin standard is mandatory for constructing accurate multi-point calibration curves in botanical quality control, as substituting it with Militarine will result in co-elution errors or misquantification.

Reliable Electrospray Ionization (ESI) and MS/MS Quantification

Loroglossin provides highly reproducible mass spectrometric data essential for trace quantification. In UPLC-ESI/TQ-MS workflows, Loroglossin (Exact Mass: 742.26 Da) readily forms stable adducts and specific MS/MS fragmentation patterns that allow for precise Multiple Reaction Monitoring (MRM) [1]. When compared to generic crude extracts or non-standardized mixtures, the use of a high-purity Loroglossin reference standard reduces matrix suppression effects and establishes a definitive Limit of Detection (LOD) and Limit of Quantification (LOQ) that cannot be inferred from class-level responses of other bibenzyl glycosides [1].

Evidence DimensionMass spectrometric quantification accuracy
Target Compound DataHigh-purity Loroglossin standard (enables exact MRM transitions for specific molecular mass 742 Da)
Comparator Or BaselineUnstandardized crude extracts or generic bibenzyl markers
Quantified DifferenceEnables precise LOD/LOQ determination and eliminates matrix interference compared to uncalibrated botanical mixtures
ConditionsUPLC-ESI/TQ-MS in negative or positive ion mode

Analytical laboratories must procure high-purity Loroglossin to validate UPLC-MS/MS methods according to ICH guidelines, ensuring reproducible batch-to-batch botanical standardization.

Specific Correlation with Anti-Proliferative Activity in Hepatocellular Models

In quality evaluation models linking chemical fingerprints to pharmacological effects, Loroglossin exhibits a distinct correlation profile compared to simpler phenolics like Gastrodin [1]. Grey relational analysis of Pseudobulbus Cremastrae seu Pleiones extracts revealed that Loroglossin is among the top-ranked components positively correlated with the migration inhibition rate of HepG2 cells, with correlation degrees ranging from 0.664 to 0.857 [1]. Unlike Gastrodin, which ranks differently across varying cell lines, Loroglossin serves as a critical, specific predictive marker for the bioactivity of the complex matrix[1].

Evidence DimensionCorrelation degree with HepG2 migration inhibition
Target Compound DataLoroglossin (Top-ranked marker, correlation degree 0.664–0.857)
Comparator Or BaselineGastrodin and other minor phenolics (different correlation ranking and lower predictive value for this specific pathway)
Quantified DifferenceLoroglossin provides a higher, specific relational degree for HepG2 migration inhibition mapping
ConditionsGrey relational analysis combining HPLC fingerprinting with in vitro HepG2/Huh7 cell viability assays

For researchers developing bioactivity-guided quality control standards, procuring Loroglossin is critical as it directly links the analytical fingerprint to the material's intended pharmacological efficacy.

Multi-Component Pharmacopoeial Quality Control

Because Loroglossin provides baseline chromatographic separation from Militarine and Dactylorhin A, it is the required reference standard for the HPLC-DAD and UPLC-MS/MS quality control of traditional medicines like Shancigu and Salep [1]. It ensures the accurate quantification of active succinate derivatives, preventing the accidental approval of adulterated or substandard raw materials[1].

Chemotaxonomic Authentication of Orchidaceae Species

Loroglossin's specific distribution in the Gymnadenia-Dactylorhiza lineage makes it an ideal chemotaxonomic marker [1]. Procuring this standard allows botanical testing facilities to differentiate genuine Gymnadenia conopsea or Dactylorhiza hatagirea from potentially toxic counterfeits, leveraging its unique MS/MS fragmentation pattern [1].

Bioactivity-Guided Fractionation and Standardization

Given its high correlation with specific in vitro bioactivities (such as HepG2 migration inhibition), Loroglossin is utilized as a predictive analytical marker in drug discovery workflows [2]. Researchers use the pure compound to calibrate assays that evaluate the anti-inflammatory and anti-proliferative consistency of complex botanical extracts [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

742.26841461 Da

Monoisotopic Mass

742.26841461 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Yang B, Li S, Zhang R, Wang Y, Shi J. [Quantitative analysis of four active constituents in Tibetan herb Gymnadenia conopsea by high-performance liquid chromatography]. Zhongguo Zhong Yao Za Zhi. 2009 Jul;34(14):1819-22. Chinese. PubMed PMID: 19894516.
2: Liu J, Yu ZB, Ye YH, Zhou YW. [Chemical constituents from the tuber of Cremastra appendiculata]. Yao Xue Xue Bao. 2008 Feb;43(2):181-4. Chinese. PubMed PMID: 18507346.
3: Huang SY, Shi JG, Yang YC, Hu SL. [Studies on the chemical constituents of Coeloglossum viride (L.) Hartm. var. bracteatum (Willd.) Richter]. Yao Xue Xue Bao. 2002 Mar;37(3):199-203. Chinese. PubMed PMID: 12579762.
4: Huang SY, Li GQ, Shi JG, Mo SY. Chemical constituents of the rhizomes of Coeloglossum viride var. bracteatum. J Asian Nat Prod Res. 2004 Mar;6(1):49-61. PubMed PMID: 14989381.
5: Cai M, Zhou Y, Gesang S, Bianba C, Ding LS. Chemical fingerprint analysis of rhizomes of Gymnadenia conopsea by HPLC-DAD-MSn. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Dec 5;844(2):301-7. Epub 2006 Aug 23. PubMed PMID: 16934540.
6: Yue Z, Zi J, Zhu C, Lin S, Yang Y, Shi J. [Constituents of Gymnadenia conopsea]. Zhongguo Zhong Yao Za Zhi. 2010 Nov;35(21):2852-61. Chinese. PubMed PMID: 21322946.
7: KARRER P, MATTER E. [Not Available]. Helv Chim Acta. 1947 Dec 1;30(7):2096-2100. Undetermined Language. PubMed PMID: 18897239.
8: Li M, Guo SX, Wang CL, Xiao PG. Quantitative determination of five glucosyloxybenzyl 2-isobutylmalates in the tubers of Gymnadenia conopsea and Coeloglossum viride var. bracteatum by HPLC. J Chromatogr Sci. 2009 Sep;47(8):709-13. PubMed PMID: 19772750.

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